4,4'-oxybis{N-[2-(4-chlorophenoxy)ethyl]benzamide}
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Overview
Description
N-[2-(4-CHLOROPHENOXY)ETHYL]-4-(4-{[2-(4-CHLOROPHENOXY)ETHYL]CARBAMOYL}PHENOXY)BENZAMIDE is a complex organic compound characterized by the presence of multiple chlorophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-CHLOROPHENOXY)ETHYL]-4-(4-{[2-(4-CHLOROPHENOXY)ETHYL]CARBAMOYL}PHENOXY)BENZAMIDE typically involves multiple steps. One common method includes the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with phosgene to produce 2-(4-chlorophenoxy)ethyl chloroformate. The final step involves the reaction of this intermediate with 4-aminophenol to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and solvents that can be easily recycled is common to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-CHLOROPHENOXY)ETHYL]-4-(4-{[2-(4-CHLOROPHENOXY)ETHYL]CARBAMOYL}PHENOXY)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the chlorophenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
N-[2-(4-CHLOROPHENOXY)ETHYL]-4-(4-{[2-(4-CHLOROPHENOXY)ETHYL]CARBAMOYL}PHENOXY)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-CHLOROPHENOXY)ETHYL]-4-(4-{[2-(4-CHLOROPHENOXY)ETHYL]CARBAMOYL}PHENOXY)BENZAMIDE involves its interaction with specific molecular targets. It is believed to interact with enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
DDT (Dichlorodiphenyltrichloroethane): Similar in structure but primarily used as an insecticide.
Chlorophenoxyacetic acids: Used as herbicides and have similar chlorophenoxy groups.
Uniqueness
N-[2-(4-CHLOROPHENOXY)ETHYL]-4-(4-{[2-(4-CHLOROPHENOXY)ETHYL]CARBAMOYL}PHENOXY)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C30H26Cl2N2O5 |
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Molecular Weight |
565.4 g/mol |
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-4-[4-[2-(4-chlorophenoxy)ethylcarbamoyl]phenoxy]benzamide |
InChI |
InChI=1S/C30H26Cl2N2O5/c31-23-5-13-25(14-6-23)37-19-17-33-29(35)21-1-9-27(10-2-21)39-28-11-3-22(4-12-28)30(36)34-18-20-38-26-15-7-24(32)8-16-26/h1-16H,17-20H2,(H,33,35)(H,34,36) |
InChI Key |
AWTXBTVJYPBCIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCOC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)C(=O)NCCOC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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